HDAC Inhibitory Activity: Class-Level Inference from Pyrrolic Amide Patent Data
The patent literature groups this compound within a broader class of pyrrolic amides exhibiting histone deacetylase (HDAC) inhibitory viability [1]. While no specific IC50 value for N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylpropanamide has been disclosed, the patent establishes that compounds with this core structure can achieve potent HDAC inhibition, with structural variations on the pyrrole ring (R1, R2) and the cap group (X) directly tuning activity [1]. For example, the known HDAC inhibitor SAHA (vorinostat) is mentioned as a benchmark in the background, but comparative data against it is not provided for this specific compound [1].
| Evidence Dimension | HDAC Inhibitory Activity |
|---|---|
| Target Compound Data | Not disclosed; inferred to be active based on patent class. |
| Comparator Or Baseline | SAHA (vorinostat), a pan-HDAC inhibitor, cited as a reference standard in the patent [1]. |
| Quantified Difference | Data unavailable for direct comparison. |
| Conditions | In vitro HDAC enzyme inhibition assay (specific conditions not detailed for this compound). |
Why This Matters
This class-level association suggests the compound's potential as an HDAC inhibitor tool, but the lack of specific quantitative data means its procurement value is limited to exploratory SAR studies where its precise activity can be characterized.
- [1] LI, J., Dou, D., Wan, J., Pan, F., & LV, P. (2017). Pyrrolic amide compound and preparation method and application thereof. U.S. Patent Application No. 15/635,181. Publication No. US 2017/0298016 A1. View Source
